Qha5xla4SA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FHD-286 is a highly potent, selective, allosteric, and orally available small-molecule inhibitor of the ATPase components of the BRG1 and BRM proteins, which are part of the BRG1/Brahma-associated factor (BAF) complex. This complex is a key regulator of the chromatin landscape, controlling gene transcription by modulating chromatin accessibility. FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory acute myeloid leukemia (AML) and metastatic uveal melanoma .
准备方法
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for FHD-286 are proprietary and have not been disclosed in the public domain. it is known that FHD-286 is synthesized as a small-molecule inhibitor targeting the ATPase activity of BRG1 and BRM .
Industrial Production Methods
Details regarding the industrial production methods of FHD-286 are also proprietary. Typically, the production of such compounds involves multi-step organic synthesis, purification, and characterization processes to ensure the compound’s potency and selectivity .
化学反应分析
Types of Reactions
FHD-286 primarily undergoes interactions with its target proteins, BRG1 and BRM, rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the ATPase activity of these proteins .
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and application of FHD-286 are not publicly disclosed. it is known that the compound is administered orally and is bioavailable, indicating that it is stable under physiological conditions .
Major Products Formed
The major products formed from the interaction of FHD-286 with its target proteins are the inhibited forms of BRG1 and BRM, leading to altered chromatin accessibility and transcriptional regulation .
科学研究应用
FHD-286 has shown significant potential in various scientific research applications, particularly in the fields of oncology and epigenetics. Some of its key applications include:
Cancer Treatment: FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory AML and metastatic uveal melanoma. .
Epigenetic Research: By inhibiting the ATPase activity of BRG1 and BRM, FHD-286 affects the chromatin landscape, making it a valuable tool for studying the role of chromatin remodeling in gene regulation and cellular differentiation
Drug Development: FHD-286 serves as a lead compound for developing new therapies targeting the BAF complex and other chromatin remodeling complexes involved in various diseases
作用机制
FHD-286 exerts its effects by selectively inhibiting the ATPase activity of the BRG1 and BRM proteins, which are the catalytic engines of the BAF complex. By inhibiting these proteins, FHD-286 disrupts the chromatin remodeling activity of the BAF complex, leading to changes in chromatin accessibility and transcriptional regulation. This results in the inhibition of cancer cell growth and the induction of differentiation in AML cells .
相似化合物的比较
FHD-286 is unique in its selective inhibition of both BRG1 and BRM ATPase activity. Similar compounds targeting the BAF complex include:
BRD-K98645985: Another inhibitor targeting the ATPase activity of BRG1 and BRM, but with different selectivity and potency profiles
SMARCA4/2 Inhibitors: Compounds targeting the SMARCA4 and SMARCA2 proteins, which are also part of the BAF complex, but may have different mechanisms of action and therapeutic applications
FHD-286 stands out due to its potent and selective inhibition of BRG1 and BRM, making it a promising candidate for treating transcription factor-driven cancers .
属性
CAS 编号 |
2671128-05-3 |
---|---|
分子式 |
C24H30N6O6S2 |
分子量 |
562.7 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1 |
InChI 键 |
JBLQNFBXKOAIHG-FCEWJHQRSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
规范 SMILES |
CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。